molecular formula C8H5N3O B6264211 3-isocyanato-1H-pyrrolo[2,3-b]pyridine CAS No. 2649011-65-2

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6264211
CAS No.: 2649011-65-2
M. Wt: 159.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyanato-1H-pyrrolo[2,3-b]pyridine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. The reactive isocyanato group at the 3-position makes it a valuable scaffold for constructing diverse compound libraries via coupling reactions, particularly for synthesizing urea and carbamate derivatives. These functionalities are crucial in developing small molecule inhibitors. The 1H-pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole analog, is a privileged structure in pharmacology. This scaffold is present in compounds investigated as potent and selective kinase inhibitors , phosphodiesterase 4B (PDE4B) inhibitors for inflammatory diseases , and other therapeutic agents . Researchers can utilize this building block to explore structure-activity relationships and optimize lead compounds for potency, selectivity, and pharmacokinetic properties. For Research Use Only (RUO). This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2649011-65-2

Molecular Formula

C8H5N3O

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phosgene to form the isocyanate group. The reaction conditions often require the use of an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming heterocyclic structures.

    Oxidation and Reduction: The pyrrolo[2,3-b]pyridine ring system can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for various applications, including the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Class Core Structure Key Substituents Key Functional Groups
3-Isocyanato-1H-pyrrolo[2,3-b]pyridine Pyrrole fused to pyridine 3-NCO Electrophilic isocyanato
Thieno[2,3-b]pyridines Thiophene fused to pyridine Sulfur atom, aryl groups Thioether, carbonyl
Furo[2,3-b]pyridines Furan fused to pyridine Oxygen atom Ether, ester
3-Amino-pyrrolo[2,3-b]pyridines Pyrrole fused to pyridine 3-NH₂ Nucleophilic amine

Key Insights :

  • Electronicity: The isocyanato group introduces strong electrophilicity compared to thieno (thioether) or amino derivatives, enabling distinct reactivity profiles.
  • Solubility: Replacing sulfur (thieno) with nitrogen (pyrrolo) improves aqueous solubility, critical for pharmacokinetics . For example, thieno derivatives often require cyclodextrin-based solubilization, whereas pyrrolo analogs (e.g., morpholine-substituted derivatives) show moderate solubility .
  • Stability: Isocyanato derivatives may hydrolyze in aqueous environments, necessitating careful storage, unlike stable amino or nitro groups .

Key Insights :

  • Thieno derivatives rely on sulfur-containing precursors (e.g., cyanothioacetamide) and α-halo carbonyl compounds for cyclization .
  • Pyrrolo derivatives leverage cross-coupling (e.g., Suzuki) and hydrogenation for functionalization .

Key Insights :

  • Thieno derivatives face dose-limiting solubility but show efficacy in anticancer models .
  • Pyrrolo derivatives with solubilizing groups (e.g., morpholine) or reactive handles (e.g., isocyanato) are prioritized for kinase-targeted therapies .

Physicochemical Properties

Compound Class Solubility (μg/mL) logP Hydrogen Bond Acceptors Reference
3-Isocyanato-1H-pyrrolo[2,3-b]pyridine ~50 (predicted) 1.8 3
Thieno[2,3-b]pyridines <10 (requires CD) 2.5 2
3-Amino-pyrrolo[2,3-b]pyridines ~100 1.2 4

Key Insights :

  • The isocyanato group’s polarity improves solubility over thieno analogs but reduces it compared to amino derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isocyanato-1H-pyrrolo[2,3-b]pyridine, and how can functional group compatibility be addressed?

  • Methodology : Key steps include azide substitution (e.g., using NaN₃ under acidic conditions at 110°C for 6 hours) and nucleophilic isocyanate formation. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) . Challenges include managing competing reactions of the pyrrolopyridine core; inert atmospheres (N₂/Ar) and controlled temperatures are critical to avoid side products like dimerization .

Q. How can structural characterization of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine derivatives be performed to confirm regioselectivity?

  • Methodology : X-ray crystallography (e.g., resolving bond angles in the pyrrolopyridine ring) and ¹H/¹³C NMR (e.g., distinguishing NH proton shifts at δ 11.5–12.5 ppm for the pyrrole moiety). HRMS validates molecular formulas, while IR confirms isocyanate stretches (~2250 cm⁻¹) .

Q. What are the common reactivity patterns of the isocyanate group in this scaffold under nucleophilic conditions?

  • Methodology : The isocyanate group reacts with amines (e.g., benzylamine) to form ureas, or with alcohols to yield carbamates. Solvent choice (e.g., THF or DMF) and catalyst (e.g., DMAP) influence reaction rates. Side reactions (e.g., hydrolysis to amines) are minimized using anhydrous conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 3-isocyanato-pyrrolopyridine derivatives as kinase inhibitors?

  • Methodology : Substituents at the 5-position (e.g., trifluoromethyl or methoxyphenyl groups) enhance binding to kinase hinge regions (e.g., FGFR1’s G485 residue). Molecular docking (AutoDock Vina) and MD simulations optimize hydrogen-bond networks. In vitro IC₅₀ assays validate selectivity against off-target kinases .

Q. What strategies resolve contradictions in biological activity data for analogs with similar substituents?

  • Methodology : Compare crystal structures of ligand-protein complexes (e.g., FGFR1-bound vs. unbound forms) to identify conformational flexibility. Use free-energy perturbation (FEP) calculations to assess substituent effects on binding entropy. Validate via isothermal titration calorimetry (ITC) .

Q. How can in vivo efficacy of anticancer derivatives be evaluated in preclinical models?

  • Methodology : Use peritoneal mesothelioma xenografts in mice, administering derivatives intraperitoneally (e.g., 50 mg/kg, 3× weekly). Monitor tumor volume via MRI and apoptosis via caspase-3 activation. Synergistic studies with paclitaxel require Chou-Talalay combination indices .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating polar derivatives without column chromatography?

  • Methodology : Precipitation (e.g., adding H₂O to DMSO reactions) or centrifugal partition chromatography (CPC) for large-scale workflows. For azide-containing intermediates, avoid rotary evaporation under vacuum due to explosion risks; use low-temperature crystallization instead .

Q. How can computational tools predict metabolic stability of 3-isocyanato derivatives?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to assess CYP450 metabolism. Focus on eliminating labile groups (e.g., replacing ester moieties with amides). Validate via microsomal stability assays (human liver microsomes, NADPH cofactors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.